N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide
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Overview
Description
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a pentafluorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 5-chloropyridine-2-amine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding N-oxide .
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The pentafluorobenzamide structure enhances the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide:
Uniqueness
N-(5-chloro-2-pyridinyl)-2,3,4,5,6-pentafluorobenzamide is unique due to its combination of a chloropyridine moiety and a pentafluorobenzamide structure. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C12H4ClF5N2O |
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Molecular Weight |
322.62g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C12H4ClF5N2O/c13-4-1-2-5(19-3-4)20-12(21)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H,(H,19,20,21) |
InChI Key |
OEJPFDFCLPFTCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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